molecular formula C10H11BrO B6253860 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 444619-84-5

8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B6253860
CAS No.: 444619-84-5
M. Wt: 227.10 g/mol
InChI Key: PXLFPAMVHOMIIC-UHFFFAOYSA-N
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Description

8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C10H11BrO . It is also known by other names such as 8-bromo-alpha-tetralol and 8-bromo-1,2,3,4-tetrahydro-1-naphthalenol .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon with two fused benzene rings . The molecule has a bromine atom attached to the 8th carbon and a hydroxyl group attached to the 2nd carbon of the naphthalene ring .


Chemical Reactions Analysis

This compound is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol . It can also be used in the preparation of arylindazoles and arylarenopyrazoles .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 227.1 . Detailed physical and chemical properties such as density, boiling point, and melting point are not available in the current resources.

Safety and Hazards

The safety information available indicates that 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLFPAMVHOMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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